REACTION_CXSMILES
|
[NH:1]([C:3]1[N:4]=[N:5][C:6]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:7][C:8]=1[CH3:9])[NH2:2].[CH:16](O)=O>>[CH3:9][C:8]1[C:3]2[N:4]([CH:16]=[N:2][N:1]=2)[N:5]=[C:6]([N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)[CH:7]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N(N)C=1N=NC(=CC1C)N1CCOCC1
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Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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The mixture is heated at the boiling temperature
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Type
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TEMPERATURE
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Details
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under reflux
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Type
|
CONCENTRATION
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Details
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concentrated until an oily residue
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Type
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EXTRACTION
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Details
|
the aqueous mixture is extracted with chloroform
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Type
|
EXTRACTION
|
Details
|
The chloroform extract
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Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried with anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2N(N=C(C1)N1CCOCC1)C=NN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |